

4-Ethyl-2-methoxyphenol chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Ethyl-2-methoxyphenol**

Cat. No.: **B7779866**

[Get Quote](#)

4-Ethyl-2-methoxyphenol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and biological activities of **4-Ethyl-2-methoxyphenol**. The information is intended to support research, development, and application of this compound in various scientific fields.

Chemical Properties and Structure

4-Ethyl-2-methoxyphenol, also known as 4-ethylguaiacol, is a phenolic organic compound with the chemical formula $C_9H_{12}O_2$.^[1] It belongs to the class of methoxyphenols, which are characterized by a methoxy group attached to the benzene ring of a phenol moiety.^{[1][2][3]} This compound is a colorless to light yellow liquid and is recognized for its characteristic smoky, spicy, and clove-like aroma.^{[4][5]}

Quantitative Chemical Data

The key physicochemical properties of **4-Ethyl-2-methoxyphenol** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₉ H ₁₂ O ₂	[1] [5]
Molecular Weight	152.19 g/mol	[1] [5]
Melting Point	15 °C (lit.)	[4]
Boiling Point	234-236 °C (lit.)	[4]
Density	1.063 g/mL at 25 °C (lit.)	[4]
Refractive Index (n _{20/D})	1.528 (lit.)	[4]
Water Solubility	2.41 g/L (Predicted)	[3]
logP	2.36 (Predicted)	[3]
pKa (Strongest Acidic)	10.3 (Predicted)	[3]
CAS Number	2785-89-9	[1] [4] [5]
EINECS Number	220-500-4	[5]

Chemical Structure

The structural details of **4-Ethyl-2-methoxyphenol** are provided below, including its IUPAC name and standard chemical identifiers.

- IUPAC Name: **4-ethyl-2-methoxyphenol**[\[2\]](#)
- SMILES: CCC1=CC(OC)=C(O)C=C1[\[2\]](#)
- InChI: InChI=1S/C9H12O2/c1-3-7-4-5-8(10)9(6-7)11-2/h4-6,10H,3H2,1-2H3[\[2\]](#)
- InChI Key: CHWNEIVBYREQRF-UHFFFAOYSA-N[\[1\]](#)

Figure 1: Chemical structure of **4-Ethyl-2-methoxyphenol**.

Experimental Protocols

This section details methodologies for key experiments related to the synthesis, purification, and analysis of **4-Ethyl-2-methoxyphenol**.

Synthesis of a 4-Ethyl-2-methoxyphenol Derivative

A documented synthesis protocol for 4-ethyl-2-methoxyphenyl-icosanoate, a derivative of 4-ethylguaiacol, is as follows:

- Reactants: 4-ethylguaiacol (0.76 g, 5.0 mmol) and arachidic acid (1.72 g, 5.5 mmol) are combined with acetonitrile (25 mL, 0.5 mol), 4-(dimethylamino)pyridine (DMAP) (0.06 g, 0.5 mmol), and EDC.HCl (1.25 g, 6.5 mmol).[6]
- Reaction: The resulting mixture is stirred and heated at 92°C.[6] The reaction progress is monitored using Thin-layer chromatography.[6]
- Workup: An aqueous/organic workup is performed to separate the organic layer. This involves the addition of hexane (20 mL), 1M aqueous HCl (2 x 20 mL), and 10 wt% sodium bicarbonate (2 x 20 mL).[6]
- Purification: The collected aqueous layers are washed with water (20 mL) and saturated sodium chloride (2 x 20 mL), then dried over MgSO₄.[6]
- Isolation: The solvent is evaporated to yield a colorless oil, which solidifies at room temperature into a white solid.[6]

Purification by Complexation with Calcium Ions

A novel purification method for **4-Ethyl-2-methoxyphenol** (EMP) has been developed based on its reaction with calcium ions.

- Reaction Setup: Calcium hydroxide (Ca(OH)₂, 4 mmol) is dissolved in 200 mL of deionized water in a three-necked flask with magnetic stirring (750 rpm).[7][8]
- Addition of EMP: 3.04 g (20 mmol) of 98% pure EMP is slowly added to the flask at a rate of 0.8 mmol/min using a microperistaltic pump.[7][8] A white flocculent precipitate of a phenol-calcium complex forms.[7]
- Filtration and Washing: The solid precipitate is collected by filtration and washed three times with 100 mL of deionized water and 100 mL of ethanol.[7]

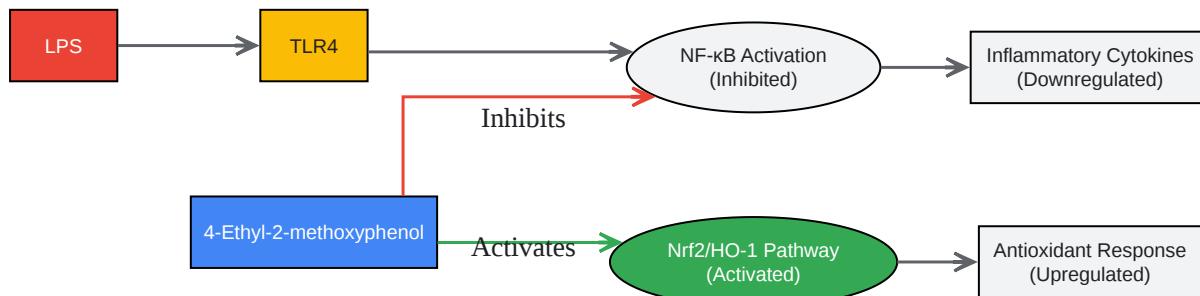
- Drying: The washed solid is dried in a vacuum oven at 60 °C for 12 hours.[7] This method can yield EMP with a purity of up to 99.60%. [8]

Analytical Methods

High-Performance Liquid Chromatography (HPLC): **4-Ethyl-2-methoxyphenol** can be analyzed using a reverse-phase (RP) HPLC method. The mobile phase consists of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid. This method is scalable for preparative separation and suitable for pharmacokinetic studies.[9]

Gas Chromatography-Flame Ionization Detection (GC-FID): Quantitative analysis can be performed using GC-FID with the following conditions:

- Carrier Gas: Helium
- Flow Rate: 30 mL/min
- Split Ratio: 19:1
- Injection Volume: 1 μ L
- Temperature Program: 313 K to 523 K at 10 K/min
- Injector Temperature: 523 K[7] An external standard method is used for quantification, with a standard curve prepared from solutions of known concentrations.[7][8]


Biological Activity and Signaling Pathways

4-Ethyl-2-methoxyphenol exhibits significant antioxidant and anti-inflammatory properties.[1] Its biological effects are attributed to its phenolic structure, which allows it to scavenge free radicals.[1] Research indicates that this compound can modulate key inflammatory and antioxidant signaling pathways.

Anti-inflammatory and Antioxidant Signaling Pathways

Studies have shown that 4-ethylguaiacol can mitigate inflammation induced by lipopolysaccharide (LPS) by activating the Nrf2/HO-1 and AMPK/SIRT1 pathways, while

simultaneously inhibiting the activation of NF-κB and AP-1. This leads to a reduction in the activation of the inflammasome and a decrease in the production of inflammatory cytokines.

[Click to download full resolution via product page](#)

Figure 2: Modulation of NF-κB and Nrf2 pathways by **4-Ethyl-2-methoxyphenol**.

The diagram above illustrates the dual action of **4-Ethyl-2-methoxyphenol**. It inhibits the pro-inflammatory NF-κB pathway, which is typically activated by stimuli like LPS, thereby reducing the production of inflammatory cytokines. Concurrently, it activates the Nrf2/HO-1 pathway, a key regulator of the cellular antioxidant response, leading to an upregulation of protective antioxidant enzymes.

Safety and Handling

4-Ethyl-2-methoxyphenol is considered hazardous. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[10][11]

- **Handling:** Use only in a well-ventilated area and avoid breathing dust, fumes, gas, mist, vapors, or spray.[10][11] Wash hands and any exposed skin thoroughly after handling.[10][11] Wear protective gloves, clothing, eye protection, and face protection.[10][11]
- **Storage:** Store in a well-ventilated place and keep the container tightly closed.[10]
- **First Aid:**
 - If on skin: Wash with plenty of soap and water.[10][11]

- If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[[10](#)]
[[11](#)]
- If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[[10](#)]
- If swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[[10](#)]
- Disposal: Dispose of contents and container to an approved waste disposal plant.[[10](#)][[11](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Eugenol protects cells against oxidative stress via Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The protective roles of eugenol on type 1 diabetes mellitus through NRF2-mediated oxidative stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [[researchgate.net](https://www.researchgate.net)]
- 5. Eugenol protects cells against oxidative stress via Nrf2 - PMC [PMC.ncbi.nlm.nih.gov]
- 6. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [PMC.ncbi.nlm.nih.gov]
- 7. researchgate.net [[researchgate.net](https://www.researchgate.net)]
- 8. researchgate.net [[researchgate.net](https://www.researchgate.net)]
- 9. researchgate.net [[researchgate.net](https://www.researchgate.net)]
- 10. researchgate.net [[researchgate.net](https://www.researchgate.net)]
- 11. What is the mechanism of Guaiacol? [synapse.patsnap.com]
- To cite this document: BenchChem. [4-Ethyl-2-methoxyphenol chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b7779866#4-ethyl-2-methoxyphenol-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com